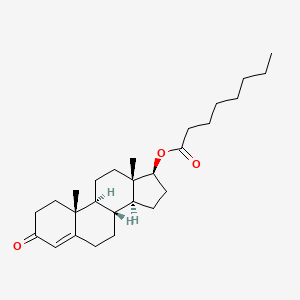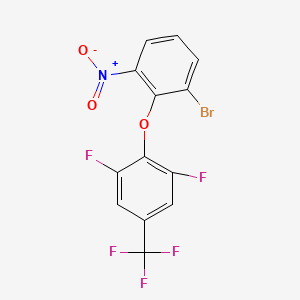
2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the nitrated phenol.
Phenoxy Formation: The formation of a phenoxy group through a nucleophilic substitution reaction.
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for fluorination and trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromo-6-nitro-phenoxy)-1,3-difluorobenzene: Lacks the trifluoromethyl group.
2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-methylbenzene: Contains a methyl group instead of a trifluoromethyl group.
2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its performance in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C13H5BrF5NO3 |
|---|---|
Peso molecular |
398.08 g/mol |
Nombre IUPAC |
2-(2-bromo-6-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5NO3/c14-7-2-1-3-10(20(21)22)11(7)23-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H |
Clave InChI |
SKKSFHAQMHFNJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
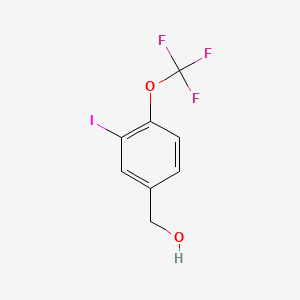
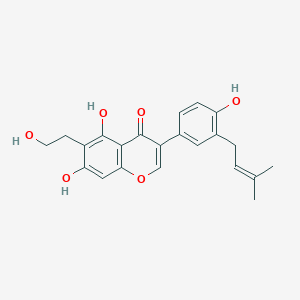

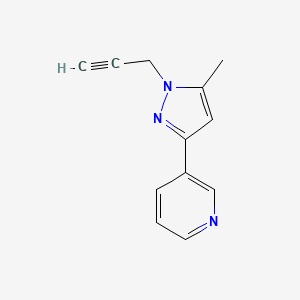
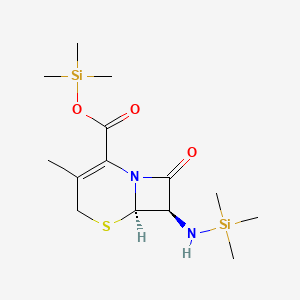
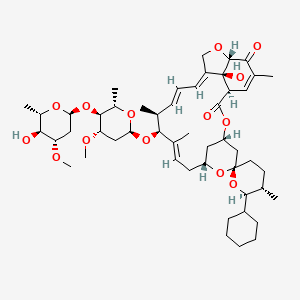
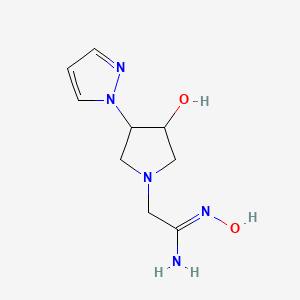
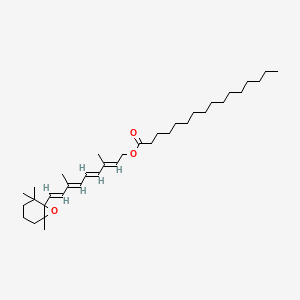
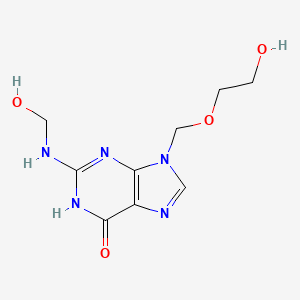
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)
